molecular formula C15H27NO6 B3006791 Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate CAS No. 2206230-47-7

Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate

Cat. No.: B3006791
CAS No.: 2206230-47-7
M. Wt: 317.382
InChI Key: UXOQUVDBRBRELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate is a useful research compound. Its molecular formula is C15H27NO6 and its molecular weight is 317.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis and Amidation

  • Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is utilized as an efficient coupling reagent in peptide synthesis, offering racemization-free esterification, thioesterification, and amidation reactions. It's particularly noteworthy for its application in both solid phase and solution phase peptide synthesis, providing high reactivity and a sustainable approach with less chemical waste (Thalluri et al., 2013).

Organic Chemistry and Synthesis

  • In the realm of organic chemistry, the compound is involved in the synthesis of various novel branched monomers and complex molecules. One study discusses the synthesis of branched monomers with 3-fold symmetry for cascade polymers based on adamantane (Newkome et al., 1991).
  • Another research focuses on the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, crucial for the synthesis of edeine analogs (Czajgucki et al., 2003).

Medicinal Chemistry

  • In medicinal chemistry, studies have explored its use in the synthesis of complex organic structures with potential therapeutic applications. For instance, the synthesis of collagen cross-links and other bioactive molecules leverages the compound's unique properties (Adamczyk et al., 1999).
  • Another study discusses the synthesis of N-tert-Butoxycarbonyl α-Amino Acids, which are significant in the development of asymmetric synthesis and medicinal chemistry (Williams et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been used as building blocks in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have a wide range of biological activities, suggesting that Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate may interact with multiple targets.

Mode of Action

It’s known that esters, which this compound is, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This structure allows esters to participate in a variety of chemical reactions, including hydrolysis, transesterification, and others that can lead to significant changes in biological systems.

Biochemical Pathways

Given its structure and the known activities of similar compounds, it’s likely that it may be involved in various biochemical reactions, potentially acting as an intermediate in the synthesis of other biologically active compounds .

Pharmacokinetics

The compound’s ester structure suggests that it may be subject to hydrolysis in the body, which could affect its bioavailability and distribution .

Result of Action

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that this compound may have similar effects, depending on its specific targets and mode of action.

Properties

IUPAC Name

ethyl 4-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-6-20-12(17)9-8-10-16(11-13(18)21-7-2)14(19)22-15(3,4)5/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOQUVDBRBRELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(CC(=O)OCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.